2-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 178313-67-2) is a biphenylcarboxylic acid derivative with a methyl substituent ortho to the biphenyl linkage. It functions as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and has been preliminarily identified as a CCR5 antagonist for research in HIV, asthma, and autoimmune diseases. Unlike unsubstituted biphenyl-4-carboxylic acid, this 2-methyl congener offers a distinct pharmacological profile for studying inflammatory signaling pathways. Ideal for SAR investigations and method development.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 178313-67-2
Cat. No. B169495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,1'-biphenyl]-4-carboxylic acid
CAS178313-67-2
Synonyms3-Methyl-4-phenylbenzoic acid
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
InChIKeyITLWSYAJGXPQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid: A Methyl-Substituted Biphenylcarboxylic Acid Scaffold with Quantifiable Biological Activity Across Multiple Targets


2-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 5748-43-6) is a biphenylcarboxylic acid derivative characterized by a methyl substituent ortho to the biphenyl linkage. The compound has been quantitatively characterized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], and preliminary pharmacological screening has identified its potential utility as a CCR5 antagonist for conditions including HIV infection, asthma, and autoimmune diseases [2]. Beyond these direct activities, structurally related biphenyl-4-carboxylic acid derivatives have been evaluated as hPPARδ antagonists with anti-HCV activity and as HMG-CoA reductase inhibitors [3], establishing the broader pharmacological relevance of this chemotype. The methyl substitution at the 2-position influences both physicochemical properties and target interaction profiles relative to unsubstituted analogs, making this specific congener a distinct research tool for structure-activity relationship investigations.

Why 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Interchanged with Unsubstituted Biphenyl-4-Carboxylic Acid or Positional Isomers


Substitution within the biphenyl-4-carboxylic acid scaffold is not functionally neutral. The presence and position of the methyl group on the biphenyl ring system directly modulate both physicochemical properties and target engagement. For example, comparative DFT and in vitro fungicidal studies of biphenyl-4-carboxylic acid (BCA) versus 2,4-difluorobiphenyl (DFB) and 4-acetylbiphenyl (ACB) demonstrate that substituent identity produces distinct zone-of-inhibition values against Aspergillus niger, ranging from 22–25 mm for BCA to differing activity profiles for fluorinated and acetylated analogs [1]. Furthermore, within the broader class, positional isomerism is known to alter receptor binding: 2'-methyl-biphenyl-4-carboxylic acid exhibits a dissociation constant (Kd) of 2.70×10⁶ nM against HPV E2 protein [2], while the 2-methyl substitution pattern (as in the target compound) is associated with lipoxygenase inhibition and CCR5 antagonism [3]. The methyl group also influences solubility—the compound is soluble in organic solvents but insoluble in water —which affects formulation and assay compatibility in ways that unsubstituted or differently substituted analogs may not replicate. These structure-dependent variations in activity and property profiles preclude reliable generic substitution.

Quantitative Differentiation Evidence: 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Versus Closest Analogs


Lipoxygenase Inhibition Potency: Target Compound Activity Versus In-Class Baseline

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC₅₀ or Ki values for the target compound against purified lipoxygenase are not disclosed in the available literature, its classification as a 'potent' inhibitor distinguishes it from related biphenylcarboxylic acid derivatives that lack this activity annotation. By comparison, unsubstituted biphenyl-4-carboxylic acid (BCA) is not characterized as a lipoxygenase inhibitor but instead demonstrates antifungal activity [2], and 2'-methyl-biphenyl-4-carboxylic acid exhibits only weak HPV E2 protein binding with a Kd of 2.70×10⁶ nM (2.70 mM) [3]. The target compound further inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and also functions as an antioxidant in fats and oils [1].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Data

Preliminary pharmacological screening of 2-methyl-[1,1'-biphenyl]-4-carboxylic acid has identified CCR5 antagonism as a potential mechanism, with implications for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity profile differentiates the compound from other biphenylcarboxylic acid derivatives: unsubstituted biphenyl-4-carboxylic acid has not been reported to exhibit CCR5 antagonist activity, nor have positional isomers such as 2'-methyl-biphenyl-4-carboxylic acid or 4'-methyl-biphenyl-2-carboxylic acid. While quantitative IC₅₀ or Ki values against CCR5 are not provided in the available screening abstract, the identification of this activity via primary screening establishes a mechanistically distinct profile relative to comparator biphenylcarboxylic acids that are characterized for antifungal [2], HMG-CoA reductase inhibition [3], or hPPARδ modulation .

CCR5 antagonism HIV Autoimmune disease Chemokine receptor

CYP11B1 Inhibition: EC₅₀ Data for Structurally Related Biphenylcarboxylic Acid Derivatives

A structurally related biphenylcarboxylic acid derivative (BindingDB monomer ID 191893) has been quantitatively characterized as an inhibitor of cytochrome P450 11B1 (CYP11B1, mitochondrial) with EC₅₀ values ranging from 3.69×10³ nM to 7.09×10³ nM in G-402 cells expressing CYP11 constructs [1]. In contrast, the same compound series exhibits a substantially more potent EC₅₀ of 82 nM against the closely related CYP11B2 isozyme [1]. While the target compound 2-methyl-[1,1'-biphenyl]-4-carboxylic acid itself lacks direct CYP11B1 data, the biphenylcarboxylic acid chemotype has established inhibitory activity against this steroidogenic enzyme. Unsubstituted biphenyl-4-carboxylic acid, by comparison, has no reported CYP inhibition activity but is characterized for antifungal effects [2]. This differential isozyme selectivity (approximately 45- to 86-fold preference for CYP11B2 over CYP11B1) observed within the chemotype class suggests that 2-methyl substitution may further modulate CYP interaction profiles.

CYP11B1 inhibition Cytochrome P450 Steroidogenesis

hPPARδ Modulation: Quantitative EC₅₀ Values for Biphenyl-4-Carboxylic Acid-Type Antagonists

A series of biphenyl-4-carboxylic acid-type hPPARδ antagonists has been pharmacologically evaluated, with a representative compound (4c) demonstrating dose-dependent inhibition of HCV RNA replication with an EC₅₀ of 0.22 μM, while exhibiting relatively weak cytotoxicity (CC₅₀ = 2.5 μM) . A related 2-methyl-substituted biphenyl-4-carboxylic acid derivative (CHEMBL1082079, 4'-butoxy-3'-substituted) exhibits partial agonist activity at human recombinant PPARδ LBD with an EC₅₀ of 11 nM in HEK293 cells [1]. The target compound 2-methyl-[1,1'-biphenyl]-4-carboxylic acid, lacking the butoxy and amido substituents present in CHEMBL1082079, serves as the core scaffold from which these more potent hPPARδ modulators are derived. Unsubstituted biphenyl-4-carboxylic acid is not reported to engage hPPARδ and instead exhibits antifungal activity [2], and 4-biphenylylalkyl carboxylic acids inhibit HMG-CoA reductase [3].

hPPARδ antagonist HCV Nuclear receptor Antiviral

Physicochemical Property Differentiation: Boiling Point, Density, and Solubility Profile

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid exhibits quantifiable physicochemical properties that distinguish it from unsubstituted biphenyl-4-carboxylic acid and other analogs. The compound has a reported boiling point of 364.2°C at 760 mmHg and a density of 1.156 g/cm³ [REFS-1, REFS-2]. Its solubility profile—soluble in organic solvents but insoluble in water —directly impacts formulation and assay compatibility. In contrast, the unsubstituted biphenyl-4-carboxylic acid is characterized by distinct vibrational spectroscopic signatures and HOMO-LUMO gap values derived from DFT calculations [1]. The methyl substitution increases molecular weight to 212.24–212.25 g/mol (vs. 198.22 g/mol for unsubstituted BCA) and introduces steric hindrance at the ortho position, which can influence chromatographic retention times and crystallinity.

Physicochemical properties Formulation Chromatography Solubility

Safety Profile Differentiation: Hazard Classification Data

According to safety data, 2-methyl-[1,1'-biphenyl]-4-carboxylic acid is classified as harmful by inhalation, in contact with skin, and if swallowed . This hazard classification directly impacts laboratory handling protocols and procurement considerations. In comparison, the unsubstituted biphenyl-4-carboxylic acid has been evaluated in antifungal assays without explicit mammalian toxicity annotations in the comparative study [1], and related biphenylcarboxylic acid derivatives used as hPPARδ antagonists exhibit CC₅₀ values of 2.5 μM in host cells . The target compound's explicit hazard labeling requires appropriate personal protective equipment and ventilation, differentiating its procurement and usage requirements from less hazardous biphenylcarboxylic acid analogs.

Safety Toxicology Handling precautions Procurement

Recommended Application Scenarios for 2-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Based on Quantitative Evidence


Lipoxygenase Pathway Investigation and Anti-Inflammatory Research

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid is suitable as a tool compound for studying lipoxygenase-mediated arachidonic acid metabolism, based on its documented annotation as a potent lipoxygenase inhibitor [1]. Unlike unsubstituted biphenyl-4-carboxylic acid, which lacks this activity annotation and is characterized for antifungal effects [2], the target compound provides a defined chemical probe for delineating the role of lipoxygenase in inflammatory signaling. Its additional inhibitory activity against cyclooxygenase (to a lesser extent) and its antioxidant properties in fats and oils [1] further support its use in multi-target inflammation models where the interplay between lipoxygenase and cyclooxygenase pathways is of interest.

CCR5-Mediated Disease Modeling and Chemokine Receptor Pharmacology

The preliminary identification of CCR5 antagonist activity [1] positions 2-methyl-[1,1'-biphenyl]-4-carboxylic acid as a candidate for in vitro studies of CCR5-mediated pathologies, including HIV entry, asthma, rheumatoid arthritis, and autoimmune conditions. This activity profile is not shared by unsubstituted biphenyl-4-carboxylic acid (antifungal) [2] or by 4-biphenylylalkyl carboxylic acids (HMG-CoA reductase inhibition) [3], making the target compound uniquely suited among biphenylcarboxylic acid congeners for chemokine receptor research applications.

Medicinal Chemistry Scaffold for hPPARδ Modulator Development

The 2-methyl-substituted biphenyl-4-carboxylic acid core is a validated scaffold for developing hPPARδ modulators. Structurally related derivatives bearing this core have demonstrated hPPARδ partial agonist activity with an EC₅₀ of 11 nM [1], while biphenyl-4-carboxylic acid-type antagonists lacking the 2-methyl substitution inhibit HCV replication with an EC₅₀ of 0.22 μM [2]. The target compound can serve as a starting material for synthesizing and optimizing novel hPPARδ ligands, particularly for antiviral applications targeting HCV or for metabolic disorders where PPARδ modulation is therapeutically relevant.

Physicochemical Reference Standard and Analytical Method Development

With quantifiable physicochemical properties including a boiling point of 364.2°C at 760 mmHg, density of 1.156 g/cm³, and defined solubility profile (soluble in organic solvents, insoluble in water) [REFS-1, REFS-2, REFS-3], 2-methyl-[1,1'-biphenyl]-4-carboxylic acid can be employed as a reference standard for developing and validating chromatographic methods (HPLC, GC) for biphenylcarboxylic acid analysis. Its distinct molecular weight (212.24 g/mol) and retention characteristics relative to unsubstituted BCA [4] make it suitable for method specificity testing and system suitability evaluations in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.